molecular formula C18H19N5O2 B12907127 (Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

(Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B12907127
M. Wt: 337.4 g/mol
InChI Key: BQHQXVWITSLFQK-FBHDLOMBSA-N
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Description

(Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound featuring a triazole ring, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an aldehyde, followed by esterification . The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole or pyrrole rings .

Scientific Research Applications

Chemistry

In chemistry, (Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is used as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as an antimicrobial and antitumor agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development and therapeutic applications .

Industry

In the industrial sector, the compound’s unique chemical structure makes it useful in the development of new materials, including polymers and coatings. Its stability and reactivity are leveraged to create materials with specific properties .

Mechanism of Action

The mechanism of action of (Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, altering their properties and affecting cell function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Ethyl 4-(3-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to its combination of a triazole ring, a pyrrole ring, and a benzoate ester. This combination imparts specific chemical properties, such as stability and reactivity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[(Z)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C18H19N5O2/c1-4-25-18(24)15-5-7-17(8-6-15)23-13(2)9-16(14(23)3)10-21-22-11-19-20-12-22/h5-12H,4H2,1-3H3/b21-10-

InChI Key

BQHQXVWITSLFQK-FBHDLOMBSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N\N3C=NN=C3)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NN3C=NN=C3)C

Origin of Product

United States

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